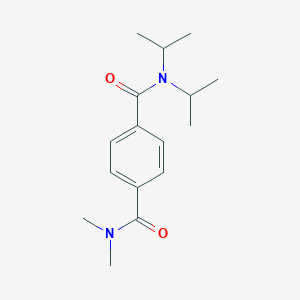
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea, commonly known as Br-CPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Br-CPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation.
Wirkmechanismus
Br-CPI acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of target proteins, leading to the inhibition of cell growth and proliferation. Br-CPI has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Br-CPI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models. However, Br-CPI has been found to have some toxic effects on normal cells, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Br-CPI is a potent and specific inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its low solubility and toxicity to normal cells can limit its use in certain experiments. Additionally, the synthesis of Br-CPI is relatively complex and involves the use of hazardous chemicals, which can pose a safety risk in the lab.
Zukünftige Richtungen
Future research on Br-CPI should focus on improving its solubility and reducing its toxicity to normal cells. Additionally, further studies are needed to determine the efficacy of Br-CPI in treating various diseases in animal models and clinical trials. The development of new CK2 inhibitors with improved pharmacological properties may also be of interest. Finally, the role of CK2 in various cellular processes and its potential as a therapeutic target should be further explored.
Conclusion:
In conclusion, Br-CPI is a promising compound with potential applications in cancer treatment, viral infections, neurodegenerative diseases, and inflammation. Its mechanism of action as a CK2 inhibitor has been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on Br-CPI should focus on improving its pharmacological properties and exploring its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of Br-CPI involves the reaction of 4-bromo-2-chloroaniline and 3-pyridinyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Br-CPI has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by Br-CPI has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. Br-CPI has also been studied for its potential use in treating viral infections, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPOBYKPOEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)





